![molecular formula C15H12ClFN2O3S B2661551 3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide CAS No. 922059-27-6](/img/structure/B2661551.png)
3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
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Overview
Description
The compound “3-chloro-4-fluoro-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a benzenesulfonamide moiety, a fluorine and chlorine substituted benzene ring, and a tetrahydroquinoline ring with a carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group, a tetrahydroquinoline ring, and halogen substitutions on the benzene ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the presence of polar groups, aromatic rings, and halogen substitutions would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Tetrahydroquinoline derivatives have been synthesized through a variety of chemical reactions, demonstrating the versatility of these compounds in organic chemistry. For instance, a study by Cremonesi et al. (2010) outlined the synthesis of tetrahydroquinazoline derivatives via the aza Diels-Alder reaction, showcasing the formation of highly reactive intermediates and the chemical behavior of the resulting compounds (Cremonesi, Croce, & Gallanti, 2010). Additionally, the synthesis and X-ray characterization of tetrahydro-diepoxybenzo[de]isoquinoline derivatives highlighted the importance of F⋯O interactions in determining the compounds' structures and properties (Grudova et al., 2020).
Biological Activities and Applications
Significant research has been conducted on the biological activities of tetrahydroquinoline derivatives, particularly in the field of medicinal chemistry. Alqasoumi et al. (2010) discovered novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, which exhibited potent antitumor activity, demonstrating more efficacy than the reference drug Doxorubicin in some cases (Alqasoumi et al., 2010). Furthermore, the synthesis and anticancer activity of trifluoromethylquinoline derivatives containing a benzenesulfonamide moiety were evaluated, with several compounds showing promising results against various cancer cell lines (Al-Dosari et al., 2013).
Analytical Applications
The analytical applications of sulfonamide derivatives have been explored, particularly in the detection of metal ions. Ma et al. (2000) developed two sensitive fluorescence methods for determining cobaltous in food and hair samples using sulfonamidoquinoline derivatives, showcasing high sensitivity and selectivity (Ma et al., 2000).
Future Directions
properties
IUPAC Name |
3-chloro-4-fluoro-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2O3S/c16-12-8-11(3-4-13(12)17)23(21,22)19-10-2-5-14-9(7-10)1-6-15(20)18-14/h2-5,7-8,19H,1,6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSUCJOYKASZIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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